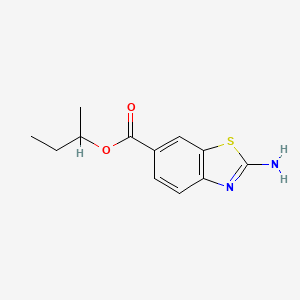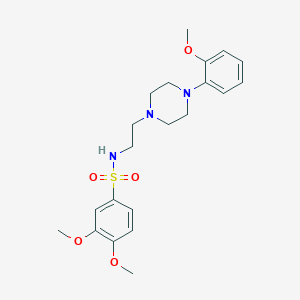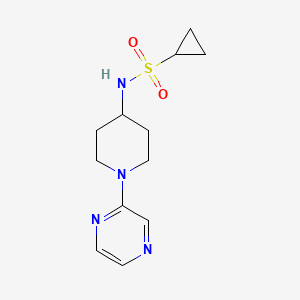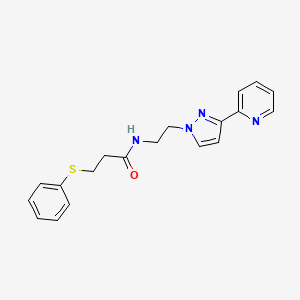
3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a chemical compound that has recently gained attention in the field of scientific research. It is commonly referred to as PTP1B inhibitor due to its ability to inhibit the activity of protein tyrosine phosphatase 1B. This enzyme plays a crucial role in regulating insulin signaling, making PTP1B inhibitor a potential target for the treatment of type 2 diabetes.
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes A study by Khojasteh et al. (2011) provides insights into the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes, crucial for predicting drug-drug interactions. Although the specific compound 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide isn't directly mentioned, this research context is relevant for understanding the metabolic pathways and interactions involving similar compounds. The selectivity of inhibitors for CYP isoforms aids in deciphering the involvement of specific enzymes in the metabolism of drugs, including those structurally related to the mentioned compound S. C. Khojasteh et al., 2011.
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications Li et al. (2019) review the significance of heterocyclic N-oxide molecules, such as those derived from pyridine and indazole, in organic synthesis, catalysis, and medicinal applications. These compounds exhibit a variety of functionalities, including formation of metal complexes, asymmetric catalysis, and exhibiting potent biological activities like anticancer, antibacterial, and anti-inflammatory effects. The review highlights the diversity and potential of N-oxide derivatives in advancing chemistry and drug development, relevant to the structural class to which this compound belongs Dongli Li et al., 2019.
Antitubercular Activity of Pyrazole-pyridine Derivatives Asif (2014) discusses the antitubercular activity of various 2-isonicotinoylhydrazinecarboxamide and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives, emphasizing the importance of structural modifications to enhance therapeutic efficacy against tuberculosis. This review underscores the potential of pyrazole-pyridine scaffolds, akin to this compound, in the design of new antitubercular agents M. Asif, 2014.
Biologically Significant Pyrimidine Appended Optical Sensors Jindal and Kaur (2021) review pyrimidine-based optical sensors, highlighting the biological and medicinal relevance of pyrimidine derivatives in creating sensitive detection materials. This review illustrates the versatility of pyrimidine structures in sensing applications, which could extend to compounds like this compound, demonstrating the broader utility of such heterocyclic compounds in biotechnological applications Gitanjali Jindal et al., 2021.
Mécanisme D'action
Target of Action
The primary target of the compound 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is the enzyme protoporphyrinogen oxidase (PPO) . PPO is a key enzyme in the biosynthesis of chlorophyll and heme, making it a crucial component in the growth and development of plants .
Mode of Action
This compound acts as an inhibitor of PPO . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX . This interaction is facilitated by various molecular interactions such as π-π stacking and hydrogen bonds .
Biochemical Pathways
By inhibiting PPO, this compound disrupts the biosynthesis of chlorophyll and heme . This leads to a decrease in photosynthetic activity and impairs the plant’s ability to produce energy, ultimately leading to plant death .
Pharmacokinetics
Given its herbicidal activity, it can be inferred that it has sufficient bioavailability to exert its effects on plants .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the plant . By inhibiting PPO, it disrupts crucial biochemical pathways, leading to a decrease in photosynthetic activity and energy production .
Action Environment
Like other herbicides, factors such as temperature, humidity, and soil composition may influence its effectiveness .
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(10-15-25-16-6-2-1-3-7-16)21-12-14-23-13-9-18(22-23)17-8-4-5-11-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMHGKOLYARPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)



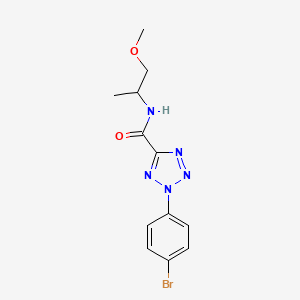
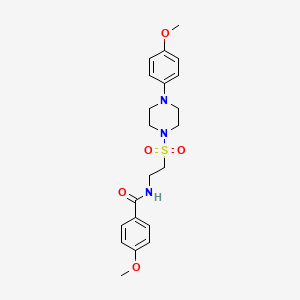
![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2580623.png)
![Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2580629.png)
